Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS 2087-33-4 chemical properties
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS 2087-33-4 chemical properties
An In-depth Technical Guide to Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride and its Core Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4). Publicly available data for this specific N-ethylated compound is notably scarce. To provide a comprehensive and practical resource, this document establishes a dual focus. It first collates all verifiable information on Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Subsequently, it presents an in-depth analysis of its core structural analogue, 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9). This well-documented precursor, a key intermediate in the synthesis of Carvedilol, serves as a vital reference for understanding the chemical behavior, synthesis, and analytical control of this class of compounds. This guide is structured to deliver actionable insights by integrating known data with logical, experience-driven scientific postulations.
Part 1: The Target Compound: Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride (CAS 2087-33-4)
Chemical Identity and Known Properties
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is the N-ethyl derivative of the more common pharmaceutical intermediate, 2-(2-methoxyphenoxy)ethylamine HCl. While commercially available from several suppliers for research purposes, it is not as extensively characterized in scientific literature.[1][2][3]
The molecular formula for the free base is C₁₁H₁₇NO₂.[4] The addition of the ethyl group to the primary amine of the parent compound increases its molecular weight and is expected to increase its lipophilicity, which may alter its reactivity and solubility characteristics. A summary of its identifiers and predicted properties is presented below.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of N-ethyl-2-(2-methoxyphenoxy)ethanamine
| Property | Value | Source |
|---|---|---|
| CAS Number | 2087-33-4 | [5] |
| Chemical Name | Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride | [5] |
| Molecular Formula | C₁₁H₁₇NO₂ (Free Base) | [4] |
| Molecular Weight | 231.72 g/mol (HCl Salt) | Calculated |
| Monoisotopic Mass | 195.12593 Da (Free Base) | [4] |
| Predicted XlogP | 1.5 | [4] |
| Predicted CCS [M+H]⁺ | 143.1 Ų |[4] |
Postulated Synthesis Workflow
A logical and established method for the synthesis of a secondary amine such as this would be the reductive amination of acetaldehyde with the primary amine precursor, 2-(2-methoxyphenoxy)ethylamine, or direct N-alkylation using an ethylating agent like ethyl bromide or ethyl iodide. A generalized workflow for reductive amination is presented below.
Causality Behind Experimental Choices: Reductive amination is a preferred method for creating secondary amines as it is often a one-pot reaction that proceeds through an intermediate imine, which is then reduced in situ. Sodium borohydride or its derivatives are common reducing agents for this step due to their selectivity and mild reaction conditions, minimizing over-alkylation and side reactions. The choice of solvent would typically be an alcohol, like methanol or ethanol, which is compatible with both the reactants and the reducing agent.
Caption: Postulated synthesis via reductive amination.
Safety and Handling
According to notified classifications, Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is considered hazardous.[5]
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Hazard Classifications:
Protocol for Safe Handling:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Part 2: The Core Precursor: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride (CAS 64464-07-9)
To provide a functional and in-depth guide, we now turn to the extensively studied parent compound. The insights here are directly applicable to understanding the chemistry of its N-ethylated derivative.
Chemical and Physical Properties
This compound is widely recognized as "Carvedilol Related Compound E" or "Carvedilol EP Impurity E," highlighting its central role in the pharmaceutical industry.[6][7] It is typically a white to off-white solid.[6]
Table 2: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 64464-07-9 | [8] |
| Alternate Names | 2-(2-Aminoethoxy)anisole HCl; Carvedilol Impurity E | [6][7] |
| Appearance | White to Almost White Crystalline Powder/Solid | [6] |
| Molecular Formula | C₉H₁₃NO₂·HCl (or C₉H₁₄ClNO) | [8] |
| Molecular Weight | 203.67 g/mol | [8] |
| Melting Point | 107-109 °C | [9] |
| Boiling Point | 261.1 °C at 760 mmHg (Free Base) | [9] |
| Purity | >98.0% (HPLC) is commercially available | |
Some commercial forms exist as a monohydrate.[10]
Established Synthesis Workflow
Multiple synthetic routes exist. A modern, cost-effective "one-pot" method has been developed to avoid expensive or hazardous reagents.[11] This method proceeds from inexpensive starting materials, making it suitable for industrial-scale manufacturing.
Trustworthiness Through Self-Validation: The described one-pot synthesis is inherently efficient as it minimizes intermediate workups, reducing material loss and solvent waste. The progression of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC at key stages before the final workup, ensuring the reaction has proceeded as expected before committing to extraction and purification.
Caption: Role of the precursor in Carvedilol synthesis.
Analytical Methodology: Purity Assessment by HPLC
Ensuring the purity of this intermediate is critical for the quality of the final API. A standard method for purity analysis is High-Performance Liquid Chromatography (HPLC).
Exemplary HPLC Protocol:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Sample Preparation: Accurately weigh approximately 10 mg of the hydrochloride salt and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
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Analysis: Run the sample and a reference standard. Purity is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method).
This protocol provides a self-validating system; the use of a well-characterized reference standard allows for confident identification and quantification of the main component and any impurities. [10]
Part 3: Comparative Analysis and Outlook
The addition of an ethyl group to the nitrogen atom in Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, compared to its precursor, will predictably increase its steric hindrance and basicity slightly. The most significant change is the increase in lipophilicity (LogP). This could make it a candidate for synthesizing novel APIs where greater membrane permeability or a different metabolic profile is desired. Researchers developing next-generation beta-blockers or other compounds based on the Carvedilol scaffold may find this derivative to be a valuable, albeit less common, building block. Further research is required to fully characterize its physical properties, reactivity, and potential applications.
Conclusion
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4) is a secondary amine of interest in synthetic chemistry. While its own technical data is limited, a robust understanding can be built by examining its primary amine precursor, 2-(2-methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9). This precursor is a well-defined, industrially significant intermediate with established synthesis and analytical protocols. This guide provides both the available specific data for the target compound and a deep, authoritative dive into its core analogue, equipping researchers and developers with the necessary information to handle, analyze, and strategically utilize these compounds in their work.
References
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PubChemLite. (n.d.). Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (C11H17NO2). Retrieved March 3, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 64464-07-9 | Product Name : 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. Retrieved March 3, 2026, from [Link]
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Chemdad. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride. Retrieved March 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem Compound Summary for CID 1713005. Retrieved March 3, 2026, from [Link].
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